Fura-FFP18

Description

Properties

Molecular Formula |

C47H61N5O15 |

|---|---|

Molecular Weight |

936 g/mol |

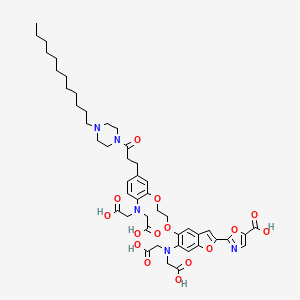

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-(4-dodecylpiperazin-1-yl)-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C47H61N5O15/c1-2-3-4-5-6-7-8-9-10-11-16-49-17-19-50(20-18-49)41(53)15-13-32-12-14-34(51(28-42(54)55)29-43(56)57)37(23-32)64-21-22-65-38-24-33-25-39(46-48-27-40(67-46)47(62)63)66-36(33)26-35(38)52(30-44(58)59)31-45(60)61/h12,14,23-27H,2-11,13,15-22,28-31H2,1H3,(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63) |

InChI Key |

WJFSSTLXHZQQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

FFP-18 FFP18 fura-FFP18 |

Origin of Product |

United States |

Synthesis and Molecular Design Principles of Fura Ffp18

Derivation from BAPTA Analogs: The FF6 Intermediate

Fura-FFP18 is derived from a modified BAPTA backbone, utilizing a key intermediate known as FF6. nih.govresearchgate.netresearchgate.net This FF6 intermediate is a BAPTA analog designed to serve as a versatile platform for the synthesis of targeted calcium indicators. nih.govresearchgate.netresearchgate.net Structurally, FF6 incorporates an aliphatic 3-carbon linker arm that terminates in a protected carboxyl group. google.com The synthetic steps leading to FF6 from a precursor compound (Compound V, as described in related literature) are noted to be virtually identical to those employed in the synthesis of Fura-2. google.com The presence of a protected carboxyl group in FF6 is crucial as it allows for selective deprotection, freeing the carboxyl group for subsequent coupling reactions with other moieties. google.com This strategic design element of the FF6 intermediate provides a flexible point of attachment for introducing diverse functionalities without significantly perturbing the calcium chelating or fluorescent properties of the core chromophore. google.com

Structural Modifications for Targeted Subcellular Localization

A defining feature of Fura-FFP18's molecular design is the incorporation of specific structural elements that dictate its localization to cellular membranes. google.comumn.edu These modifications result in an amphipathic molecule, possessing both hydrophobic and hydrophilic characteristics, which facilitates its interaction with lipid bilayers. nih.govumn.edu

A primary modification for membrane targeting is the integration of a 12-carbon hydrophobic tail, specifically a dodecyl chain, into the Fura-FFP18 structure. google.comumn.edupnas.orgpnas.org This long alkyl chain is designed to partition into the hydrophobic core of cellular membranes, effectively anchoring the indicator to the lipid bilayer. google.comumn.edu This contrasts with more hydrophilic indicators like Fura-2, which primarily reside in the aqueous environment of the cytosol. Research findings demonstrate that FFP18 exhibits significant binding to liposomes and cell membranes, a direct consequence of this integrated hydrophobic tail. nih.govumn.eduresearchgate.net Compared to other membrane-associating indicators like C18-fura 2, FFP18 is reported to be less lipophilic, which can influence its diffusion properties, such as faster diffusion out of a microinjection pipette. fsu.edu

The piperazine (B1678402) moiety plays a significant role in the membrane binding and orientation of Fura-FFP18. This nitrogen-containing heterocyclic ring is part of the linker structure that connects the hydrophobic dodecyl tail to the modified BAPTA core. google.comumn.edu The piperazine group is attached via a propionic acid derivative linker. google.com The charged nature of the piperazine moiety is hypothesized to be important for its interaction with the polar head groups of phospholipids (B1166683) on the membrane surface. umn.edu This arrangement, where the hydrophobic tail inserts into the bilayer and the charged piperazine moiety resides near the membrane surface, is analogous to the structure and orientation of phospholipids within the membrane. umn.edu This specific molecular architecture contributes to the indicator's ability to function as a near-membrane calcium sensor, allowing it to report on calcium concentrations in the sub-plasma-membrane space. umn.edunih.gov Studies using FFP18 have shown that calcium transients recorded near the membrane can be faster and larger than those observed in the bulk cytosol using indicators like Fura-2, highlighting the importance of measuring calcium in these specific subcellular compartments. google.comnih.gov

Here is a summary of key properties and related information for Fura-FFP18 and related compounds:

| Compound Name | Description | PubChem CID (Note) | Key Feature for Fura-FFP18 Design |

| BAPTA | Calcium chelator, base structure for Fura dyes | 104751 wikipedia.orguni.lufishersci.ca | Parent structure from which the modified backbone is derived. google.comnih.gov |

| FF6 | BAPTA analog, synthetic intermediate for Fura-FFP18 | No specific general CID found; intermediate name. google.com | Provides a flexible attachment point for modifications. google.comnih.govresearchgate.netresearchgate.net |

| Fura-FFP18 | Membrane-targeted fluorescent calcium indicator | No specific general CID found for free acid form. | Reports near-membrane calcium. google.comnih.govumn.edu |

| FFP-18-AM | Acetoxymethyl ester form of Fura-FFP18 | 4131820 nih.gov | Cell-permeable form often used for loading. |

Note: While PubChem CIDs are available for BAPTA and the AM ester of FFP-18, a distinct CID for the free acid form, Fura-FFP18, was not readily found in the consulted sources as a universally assigned identifier in the same manner. FF6 appears to be a name specifically used for a synthetic intermediate in the described synthesis route.

Detailed research findings using Fura-FFP18 have provided valuable insights into localized calcium dynamics. For instance, studies in smooth muscle cells and astrocytes have utilized FFP18 to measure calcium levels near the plasma membrane, revealing spatial and temporal differences compared to cytosolic calcium signals. umn.edunih.gov The indicator's ability to localize to intracellular membranes, including the plasma and nuclear membranes, has been observed in various cell types. umn.edujneurosci.org The design principles, particularly the integration of the hydrophobic tail and the role of the piperazine moiety, are fundamental to Fura-FFP18's function as a probe for investigating calcium signaling in specific membrane-associated microdomains. google.comumn.edu

Mechanistic Insights into Fura Ffp18 As a Fluorescent Probe

Calcium Binding Dynamics and Fluorescence Modulation

At the core of Fura-FFP18's function is its ability to bind to free calcium ions (Ca²⁺) and report these binding events through a change in its fluorescent properties. The chelating portion of the Fura-FFP18 molecule is structurally similar to Fura-2, exhibiting a high affinity and specificity for Ca²⁺. The dissociation constant (Kd) of Fura-FFP18 for Ca²⁺ is approximately 400 nM, a value that is sensitive to the ionic strength and pH of the surrounding environment. interchim.fr This binding affinity is well-suited for monitoring the physiological range of intracellular calcium concentrations, from resting levels to the transient peaks that characterize cellular signaling events.

Upon binding to Ca²⁺, the electronic structure of the Fura-FFP18 fluorophore is altered, leading to a significant shift in its fluorescence excitation spectrum. In its unbound state, the probe has a maximal fluorescence excitation at approximately 363 nm. interchim.fr When saturated with Ca²⁺, this peak excitation shifts to a shorter wavelength of around 335 nm. interchim.fr This spectral shift is the primary mechanism through which Fura-FFP18 transduces the concentration of free calcium into a measurable optical signal. The fluorescence emission maximum, however, remains relatively constant at approximately 505-512 nm, irrespective of calcium binding. interchim.fr This characteristic is crucial for the ratiometric measurements discussed in the following section.

Ratiometric Properties for Quantitative Calcium Measurement

A key advantage of Fura-FFP18 is its capacity for ratiometric measurements, a technique that provides a robust and quantitative assessment of ion concentrations, largely independent of experimental variables such as probe concentration, cell thickness, or illumination intensity. This is made possible by the dual-excitation nature of the probe.

The ratiometric measurement is achieved by alternately exciting the Fura-FFP18-loaded cells with light at 340 nm and 380 nm (wavelengths close to the excitation maxima of the bound and unbound forms, respectively) and measuring the corresponding fluorescence emission intensity at around 510 nm. The ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.

This ratiometric approach effectively cancels out variations in signal intensity that are not related to calcium concentration, such as photobleaching or leakage of the dye from the cell. This results in a more stable and reliable measurement of calcium levels compared to single-wavelength indicators.

Amphipathic Nature and Preferential Partitioning within Cellular Membranes

The defining feature of Fura-FFP18 that distinguishes it from the parent Fura-2 molecule is its engineered amphipathic character. This property is conferred by the covalent attachment of a lipophilic moiety to the Fura-2 structure. Specifically, Fura-FFP18, also known as Fura-2 Near Membrane (NM), is equipped with a "piperazine collar" that serves as a hydrophobic anchor. interchim.fr

This lipophilic tail spontaneously inserts into the lipid bilayer of cellular membranes, effectively "latching" the dye to the membrane. interchim.fr The hydrophilic, calcium-chelating portion of the molecule remains oriented towards the aqueous cytoplasm. This strategic positioning allows Fura-FFP18 to selectively report on Ca²⁺ concentrations in the microdomain immediately adjacent to the inner leaflet of the plasma membrane.

Despite a comprehensive search for the biophysical properties of Fura-FFP18, the specific dissociation constant (Kd) for this compound could not be located in the available literature. This value is essential for writing a scientifically accurate and complete article that includes the required data table and a thorough discussion of quantitative calcium determination as outlined in the user's instructions. Without the Kd, it is not possible to fulfill the request to generate the specified content while adhering to the strict requirements for accuracy and detail.

Methodological Frameworks for Fura Ffp18 Application in Research

Advanced Imaging Modalities for Spatial and Temporal Resolution

Confocal Microscopy for Subcellular Localization and Dynamics

Confocal microscopy is a critical tool for visualizing the subcellular distribution of Fura-FFP18 and monitoring near-membrane calcium transients. The protocol for its use involves loading the cells with the acetoxymethyl (AM) ester form of Fura-FFP18. This cell-permeant version of the dye crosses the plasma membrane and, once inside the cell, is cleaved by intracellular esterases, trapping the active, membrane-associating indicator.

Digital imaging techniques are then used to visualize the fluorescence of the indicator. Studies have shown that Fura-FFP18 predominantly localizes to the plasma membrane, with images demonstrating that over 65% of the indicator is situated on or near this structure. pnas.orgnih.gov This specific localization is fundamental to its function, allowing it to selectively report on calcium concentration changes in the immediate vicinity of the cell membrane.

High-speed series of digital images captured with a confocal microscope can resolve near-membrane calcium transients with high temporal resolution. For instance, in response to membrane depolarization-induced calcium influx, Fura-FFP18 has been shown to report a rise in near-membrane calcium within 20 milliseconds, peaking at 50-100 milliseconds before declining. nih.govpnas.org This capability allows for the detailed study of rapid calcium signaling events at the cell periphery that are often missed by cytosolic indicators.

Integration with Spectrofluorometry for Kinetic Analysis

The conversion of the inactive, AM ester form of Fura-FFP18 to the calcium-sensitive indicator can be monitored by observing the change in its excitation spectra over time. nih.gov This provides a kinetic measure of dye loading and activation within the cell. Once the indicator is active, ratio fluorescence measurements can be performed by alternating the excitation wavelength and measuring the emitted fluorescence. This ratiometric approach allows for the detection of near-membrane calcium changes resulting from the release of calcium from intracellular stores or influx from the extracellular space. nih.gov

Comparative Analysis with Conventional Calcium Indicators

The advantages of Fura-FFP18 become apparent when compared to conventional calcium indicators, particularly the widely used cytosolic dye Fura-2 and other membrane-associating probes.

Distinction from Cytosolic Fura-2 Regarding Leakage and Compartmentalization

A significant drawback of cytosolic calcium indicators like Fura-2 is their propensity for leakage out of the cell and compartmentalization within intracellular organelles. nih.gov When loaded into cells, Fura-2 has been observed to accumulate in organelles such as the mitochondria and endoplasmic reticulum, leading to a non-homogeneous distribution within the cytosol. nih.gov This compartmentalization can result in an inaccurate reporting of cytosolic calcium levels, as the indicator is not exclusively sensing the calcium concentration in the intended cellular compartment. Furthermore, leakage of Fura-2 from the cell over time can lead to a diminishing signal and complicates long-term imaging experiments. nih.gov

Fura-FFP18 is designed to circumvent these issues. Its membrane-associating moiety ensures that it remains localized to the inner leaflet of the plasma membrane. nih.gov This targeted localization inherently prevents the problem of compartmentalization in cytosolic organelles that plagues Fura-2. By being anchored to the membrane, Fura-FFP18 provides a more accurate and specific measurement of calcium dynamics in the sub-plasma membrane region, a critical domain for many cellular signaling processes. The distinct localization of Fura-FFP18 allows it to detect rapid and large increases in near-membrane calcium that are not resolved by the spatially averaged measurements of cytosolic Fura-2. nih.govpnas.org

Advantages Over Other Membrane-Associating Indicators (e.g., C18-Fura-2)

Fura-FFP18 also offers advantages over other indicators designed for near-membrane calcium measurements, such as C18-Fura-2. C18-Fura-2 consists of a Fura-2 molecule conjugated to a lipophilic C18 alkyl chain, which facilitates its insertion into cellular membranes. nih.gov While effective at membrane localization, the strong hydrophobicity of the C18 chain can make the dye more difficult to handle and load into cells.

In contrast, Fura-FFP18 is reported to be more water-soluble than previously used membrane-associating calcium indicators. pnas.orgnih.govpnas.org This increased water solubility can translate to easier preparation of loading solutions and potentially more efficient and uniform loading into the plasma membrane of cells. This property, combined with its lower affinity for calcium, makes Fura-FFP18 a more versatile tool for studying the high calcium concentrations that can occur in the microdomain near the plasma membrane during signaling events. pnas.orgnih.gov

| Feature | Fura-FFP18 | Fura-2 | C18-Fura-2 |

| Primary Localization | Near the plasma membrane | Cytosol | Within the plasma membrane |

| Compartmentalization | Minimal due to membrane association | Prone to sequestration in organelles | Minimal due to membrane insertion |

| Dye Leakage | Reduced due to membrane association | Can leak from the cell over time | Reduced due to lipophilic anchor |

| Key Advantage | Measures localized near-membrane Ca2+ transients with high temporal resolution | Well-established for measuring bulk cytosolic Ca2+ | Measures Ca2+ specifically within the membrane |

| Notable Property | Higher water-solubility for a membrane-associating dye | Ratiometric properties minimize loading artifacts | Lipophilic nature ensures membrane insertion |

Research Applications and Contributions to Cellular Calcium Dynamics

Elucidating Near-Membrane Calcium Microdomains

The design of FFP18 makes it particularly well-suited for investigating calcium microdomains, which are localized regions of high calcium concentration that form near calcium channels and transporters. nih.gov Studies have demonstrated that a substantial portion of FFP18, typically exceeding 65%, is localized on or near the plasma membrane, confirming its utility as a near-membrane indicator.

Research utilizing FFP18 has provided compelling evidence for the existence of rapid and high-amplitude calcium transients occurring directly beneath the plasma membrane that are distinct from the slower and lower-magnitude changes observed in the bulk cytosol using indicators like Fura-2. midsci.comnih.gov During membrane depolarization-induced calcium influx, near-membrane calcium concentrations, as reported by FFP18, have been shown to rise faster and reach micromolar levels within milliseconds. In contrast, cytoplasmic calcium, measured simultaneously with Fura-2, rises more slowly, reaching only a few hundred nanomolar during the same timeframe. These findings highlight the steep calcium gradients that can exist within the cell and underscore the importance of localized calcium signals in activating membrane-associated processes.

Comparative data illustrating the temporal differences in calcium transients reported by FFP18 (near-membrane) and Fura-2 (cytosolic) in response to stimulation have been a key contribution of this probe. For example, studies have shown that near-membrane calcium peaks earlier (50-100 msec) and declines, while cytosolic calcium continues to rise more slowly over a longer period.

FFP18 has been instrumental in investigating the mechanisms regulating calcium concentration in the sub-plasmalemmal space ([Ca2+]sp or [Ca2+]mem). citeab.comnih.gov These studies have revealed that the calcium concentration in this region can be significantly higher than in the bulk cytosol, particularly in response to localized calcium entry or release events. For instance, in growth cones, FFP18 measurements showed elevated sub-plasmalemmal calcium associated with axon outgrowth on specific substrates like N-cadherin, while bulk cytosolic calcium remained unchanged, suggesting a role for localized calcium signals in guiding cellular processes. Furthermore, research in endothelial cells using FFP18 has identified focal, subplasmalemmal calcium elevations that are regulated by a "subplasmalemmal Ca2+ control unit" involving the superficial endoplasmic reticulum and Na+/Ca2+ exchange mechanisms.

Studies in Specific Cell Models and Biological Systems

The application of Fura-FFP18 across various cell types has provided valuable insights into the diversity and specificity of calcium signaling in different physiological contexts.

In smooth muscle cells, FFP18 has been employed to analyze near-membrane calcium transients triggered by stimuli such as membrane depolarization. midsci.com These investigations have shown that submembrane calcium transients exhibit faster rise rates and shorter durations compared to those in the bulk cytosol, consistent with the localized nature of calcium release events like sparks and sparklets near the membrane. Microinjection studies confirmed the predominant localization of FFP18 to the plasma membrane and, to some extent, the nuclear membrane in these cells. midsci.com

FFP18 has been effectively used to characterize calcium release mechanisms in immune and vascular cells.

Neutrophils: In human neutrophils, FFP18 has been utilized to specifically monitor near-membrane calcium changes resulting from the release of calcium from intracellular stores. nih.gov By employing techniques such as quenching extracellular FFP18 fluorescence with membrane-impermeant ions like Ni2+, researchers could selectively detect calcium transients near the inner leaflet of the plasma membrane. Studies using FFP18 in conjunction with different stimuli (e.g., FMLP, thapsigargin, immune complexes) provided evidence suggesting the presence of at least two distinct intracellular calcium storage sites, differentiated by their proximity to the plasma membrane and the kinetics of calcium release detected by the near-membrane indicator.

Endothelial Cells: FFP18 has been crucial for distinguishing subplasmalemmal calcium dynamics from bulk cytosolic changes in endothelial cells. These studies have shown that even weak stimuli can induce focal calcium elevations in the subplasmalemmal region that are not detectable with cytosolic calcium dyes. Furthermore, FFP18 measurements have revealed that ryanodine-sensitive calcium release (RsCR) occurs specifically in the subplasmalemmal area and plays a role in regulating capacitative calcium entry (CCE) and nitric oxide synthase (NOS) activity, supporting the concept of a specialized subplasmalemmal calcium control unit in these cells.

Applications in Investigating Cellular Migration and Adhesion (e.g., Breast Cancer Cells)

Calcium signaling plays a critical role in regulating cellular processes such as migration and adhesion, which are fundamental to various physiological and pathological events, including cancer metastasis. sigmaaldrich.comfrontiersin.org Fura-FFP18 has been employed to study calcium dynamics in the context of cellular migration and adhesion, particularly in breast cancer cells.

Research using the near plasma membrane Ca2+ indicator fura-FFP18 in MDA-MB-231 breast cancer cells has provided insights into the role of localized calcium changes in cellular processes. mdpi.com For instance, studies have utilized Fura-FFP18 to examine calcium influx through channels like Orai1, which are involved in store-operated calcium entry (SOCE). mdpi.com These studies have shown that detectable rises in calcium concentration in the microdomain near Orai1 channels can be observed using Fura-FFP18. mdpi.com

While the provided search results specifically mention the use of Fura-FFP18 in MDA-MB-231 breast cancer cells in the context of Orai1-mediated calcium influx and its relation to adenylyl cyclase type 8 (AC8) and cell migration, detailed data tables directly illustrating the impact of Fura-FFP18 measurements on migration and adhesion outcomes were not extensively provided in the snippets. mdpi.com However, the application of Fura-FFP18 in this context highlights its utility in probing the localized calcium events that may underpin the migratory and adhesive behaviors of cancer cells. sigmaaldrich.comfrontiersin.orgmdpi.com

Investigation of Organelle-Specific Calcium Dynamics

Fura-FFP18's ability to associate with intracellular membranes makes it suitable for investigating calcium dynamics within specific organelles and membrane-proximal regions. nih.govjneurosci.org This is crucial because different organelles, such as the endoplasmic/sarcoplasmic reticulum and mitochondria, serve as significant calcium stores and contribute distinctly to cellular calcium signaling. ahajournals.orgresearchgate.net

Association with Nuclear Membranes and Peripheral Sarcoplasmic Reticulum

Fura-FFP18 has been observed to associate with intracellular membranes, including the nuclear membrane and structures resembling peripheral sarcoplasmic reticulum (SR). google.compnas.org Studies using FFP18 have indicated its localization on specific domains of the plasma membrane and/or membranes of the peripheral SR. pnas.org In some cell types, the majority of FFP18 fluorescence has been associated with the plasma membrane and nuclear membrane. google.com

This membrane association allows Fura-FFP18 to report calcium levels in the vicinity of these organelles, providing a more localized view compared to indicators that distribute throughout the bulk cytosol. nih.govpnas.orgnih.gov This is particularly relevant for understanding the dynamic interplay of calcium between the cytosol and these membrane-bound compartments.

Delineation of Calcium Stores Reactivity and Localization

Fura-FFP18 has been instrumental in distinguishing calcium dynamics originating from different intracellular calcium stores and determining their localization. By specifically reporting calcium changes near membranes, FFP-18 can reveal localized calcium release events that might not be as prominent when measured with cytosolic indicators. pnas.orgnih.govnih.gov

Studies in neutrophils, for example, utilized Fura-FFP18 to monitor calcium changes near the inner face of the plasma membrane resulting from the release of calcium from intracellular stores. nih.govnih.gov These studies revealed significant differences in the timing and magnitude of calcium changes near the plasma membrane compared to the bulk cytosolic calcium concentration. nih.govnih.gov This suggested the existence of distinct calcium storage sites with different proximities to the plasma membrane, liberated by different stimuli. nih.govnih.gov One proposed site was close to the plasma membrane, while another was more distant. nih.gov

Furthermore, FFP-18 has been used in conjunction with other techniques to investigate the spatial relationship between store-operated calcium entry (SOCE) sites at the plasma membrane and the underlying endoplasmic reticulum (ER). nih.gov By measuring sub-plasma-membrane calcium concentration ([Ca2+]SPM), FFP-18 has provided evidence that SOCE can occur at plasma membrane-ER junctions. nih.gov

The use of Fura-FFP18 has contributed to the understanding of the heterogeneity of calcium stores and their localized release patterns. For instance, research has indicated that Fura-2 NearMem (formerly FFP-18) can be used as a specific probe for calcium mobilization from SERCA3 stores, suggesting a peripheral localization for these stores. ahajournals.org

While specific quantitative data tables detailing calcium release from different stores measured by Fura-FFP18 were not extensively available in the provided snippets, the research highlights the dye's capability to differentiate and localize calcium store reactivity based on the spatial resolution it offers near cellular membranes.

Table 1: Comparison of Fura-FFP18 and Fura-2 Characteristics

| Feature | Fura-FFP18 (Fura-2 NearMem) | Fura-2 |

| Primary Localization | Cell Membranes (Plasma, Organelles) | Cytosol |

| Design Feature | Hydrophobic tail, Piperazine (B1678402) collar | Standard BAPTA analog |

| Measurement Focus | Near-membrane [Ca2+] | Bulk Cytosolic [Ca2+] |

| Detection of Localized Events | More sensitive | Less sensitive |

| Ratiometric | Yes nih.govjneurosci.org | Yes |

Table 2: Examples of Fura-FFP18 Application Areas

| Application Area | Cell Type(s) Mentioned | Key Findings/Contribution |

| Cellular Migration & Adhesion (Breast Cancer) | MDA-MB-231 Breast Cancer Cells mdpi.com | Used to measure near plasma membrane Ca2+ influx via Orai1. mdpi.com |

| Organelle-Specific Calcium Dynamics | Cultured Hippocampal Neurons nih.govjneurosci.org | Stains intracellular membranes, including calcium-containing organelles (CCOs). nih.govjneurosci.org |

| Delineation of Calcium Stores Reactivity/Localization | Human Neutrophils nih.govnih.gov | Distinguished near-membrane vs. cytosolic calcium changes from store release. nih.govnih.gov |

| Mouse Cortical Astrocytes nih.gov | Used to measure sub-plasma-membrane Ca2+ during SOCE, linking it to jER. nih.gov | |

| Platelets ahajournals.org | Fura-2-NM (FFP-18 derivative) specific for SERCA3 store release, indicating peripheral localization. ahajournals.org |

Theoretical Implications and Advances in Calcium Signaling Paradigms

Challenging the "Common Pool" Model of Intracellular Calcium

The traditional "common pool" model posited that changes in intracellular calcium concentration ([Ca²⁺]ᵢ) were relatively homogeneous throughout the cytosol. This model, while useful for understanding global cellular responses, struggled to fully explain how highly localized and rapid calcium-dependent processes near membranes could be efficiently and specifically controlled.

Research utilizing Fura-FFP18 has provided direct evidence that contradicts this simplistic view. Studies comparing calcium transients reported by Fura-FFP18 (monitoring the near-membrane space) and conventional cytosolic indicators like Fura-2 (monitoring bulk cytosol) have consistently shown significant differences in both the kinetics and amplitude of calcium changes. wikipedia.orgwikipedia.orgrakliga.huuni-marburg.de Specifically, measurements with Fura-FFP18 have revealed that calcium concentrations in the subplasmalemmal region can rise faster and reach significantly higher peak levels following stimuli that trigger calcium influx or release from intracellular stores located near the plasma membrane. wikipedia.orgrakliga.huuni-marburg.de

For instance, in smooth muscle cells, calcium transients recorded using FFP18 during membrane depolarization-induced calcium influx demonstrated that near-membrane calcium rises rapidly to micromolar levels, while the bulk cytoplasmic calcium, measured with Fura-2, shows a slower and smaller increase, reaching only a few hundred nanomolar in the early phase. uni-marburg.de This clear spatial heterogeneity in calcium concentration, with steep gradients existing between the near-membrane domain and the bulk cytosol, directly challenges the notion of a single, uniformly changing calcium pool.

Support for "Local Control Theory" of Calcium-Induced Calcium Release (CICR)

Calcium-induced calcium release (CICR) is a fundamental mechanism in many excitable cells, where a small influx of calcium (often through voltage-gated calcium channels in the plasma membrane) triggers the release of larger quantities of calcium from intracellular stores, primarily the sarcoplasmic or endoplasmic reticulum, via ryanodine (B192298) receptors (RyRs) or inositol (B14025) trisphosphate receptors (IP₃Rs). The "common pool" model faced a paradox in explaining how a relatively small global increase in cytosolic calcium could efficiently and locally activate these release channels without leading to uncontrolled, regenerative calcium waves throughout the cell.

The "local control theory" emerged to address this paradox, proposing that CICR is initiated and regulated within discrete, localized microdomains where calcium channels in the plasma membrane are in close proximity to calcium release channels on the sarcoplasmic/endoplasmic reticulum. nih.govnih.gov In these microdomains, the local calcium concentration can reach very high levels, sufficient to activate nearby release channels, even if the global cytosolic calcium concentration remains relatively low.

Fura-FFP18, by its ability to specifically measure calcium in the near-membrane environment, has provided crucial experimental support for the local control theory. Studies using Fura-FFP18 have demonstrated the existence of these high-calcium microdomains near the plasma membrane, which are ideally positioned to activate underlying calcium release stores. wikipedia.orguni-marburg.de The rapid and large calcium transients detected by Fura-FFP18 in the subplasmalemmal space are consistent with the localized calcium signals required by the local control theory to trigger CICR without necessarily causing a massive, uniform increase in bulk cytosolic calcium. wikipedia.orguni-marburg.de This spatially restricted signaling allows for graded and finely tuned calcium release, essential for precise cellular responses.

Understanding the Activation of Calcium-Sensitive Membrane Processes

Numerous cellular processes occurring at or near the plasma membrane are regulated by calcium. These include the activation of various ion channels (such as calcium-activated potassium channels and chloride channels), the activity of membrane-bound enzymes, and the machinery involved in exocytosis and endocytosis. The calcium sensitivity of many of these processes is relatively low, requiring calcium concentrations in the micromolar range for effective activation. This posed a challenge for the "common pool" model, as bulk cytosolic calcium often remains in the sub-micromolar range under resting or even moderately stimulated conditions.

The localized high-calcium microdomains revealed by Fura-FFP18 offer a compelling explanation for the activation of these calcium-sensitive membrane processes. The rapid and substantial increases in calcium concentration detected by Fura-FFP18 directly beneath the plasma membrane are of sufficient magnitude and duration to effectively engage low-affinity calcium binding sites on nearby membrane proteins. uni-marburg.de

For example, in growth cones, FFP-18 measurements showed significantly higher subplasmalemmal calcium concentrations in growth cones advancing on an N-cadherin substrate compared to those on other substrates, while bulk cytosolic calcium measured by Fura-2 remained the same. rakliga.hu This suggests that local calcium signals, detectable by a near-membrane indicator, can control specific cellular behaviors like pathfinding decisions. Similarly, studies in smooth muscle have indicated that the large, rapid increases in near-membrane calcium reported by FFP18 can explain how numerous calcium-sensitive membrane processes are activated even when bulk cytoplasmic calcium changes are too small to trigger them. uni-marburg.de

The ability of Fura-FFP18 to specifically report calcium dynamics in this critical subcellular compartment has been instrumental in demonstrating the functional significance of near-membrane calcium microdomains in regulating a variety of membrane-associated events, thereby refining our understanding of how calcium signals are spatially organized and interpreted by the cell.

Here is a comparative overview of calcium transient characteristics as potentially reported by Fura-FFP18 and Fura-2 in response to a localized calcium influx event, based on the research findings:

| Characteristic | Fura-FFP18 (Near-Membrane) | Fura-2 (Bulk Cytosol) |

| Peak Calcium Level | Higher wikipedia.orgrakliga.huuni-marburg.de | Lower wikipedia.orgrakliga.huuni-marburg.de |

| Rate of Rise | Faster wikipedia.orguni-marburg.de | Slower uni-marburg.de |

| Duration | Briefer (in some contexts) uni-marburg.denih.gov | Longer (in some contexts) uni-marburg.de |

| Spatial Resolution | Reports localized changes wikipedia.orgrakliga.huuni-marburg.de | Reports spatially averaged changes uni-marburg.de |

This table summarizes the key differences observed when using a near-membrane indicator like Fura-FFP18 compared to a bulk cytosolic indicator like Fura-2, highlighting the distinct calcium dynamics present in different cellular compartments.

Future Directions and Methodological Enhancements

Integration with Genetically Encoded Calcium Indicators (GECIs) for Multiplexed Imaging

A significant frontier in cellular imaging is the simultaneous monitoring of multiple signaling events. The integration of a synthetic indicator like Fura-FFP18 with a genetically encoded calcium indicator (GECI), such as GCaMP, offers the potential to concurrently measure calcium concentrations in distinct subcellular compartments (e.g., near the plasma membrane and in the bulk cytosol or within specific organelles).

However, this approach presents considerable methodological challenges, primarily related to spectral overlap. Fura-FFP18, being a derivative of Fura-2, typically involves excitation wavelengths around 340 nm and 380 nm, with emission peaking near 510 nm. pnas.org Many common GECIs, particularly the green fluorescent protein (GFP)-based GCaMP series, have excitation peaks close to 488 nm and emission peaks around 510-530 nm. This proximity in emission spectra can lead to significant signal bleed-through, complicating the independent measurement of each indicator.

To successfully implement such a multiplexed system, several strategies could be employed:

Spectral Unmixing: Advanced imaging systems equipped with spectral detectors and linear unmixing algorithms could computationally separate the emission signals from Fura-FFP18 and a spectrally distinct GECI.

Development of Spectrally Shifted Probes: A more robust solution would involve the development of new Fura-FFP18 analogs or novel GECIs with spectral properties that are well-separated. For instance, pairing a blue-shifted Fura-FFP18 variant with a red-shifted GECI (e.g., from the R-GECO series) could minimize spectral crosstalk.

Alternative Imaging Modalities: Techniques like fluorescence lifetime imaging (FLIM) could potentially distinguish between two probes even with overlapping spectra, provided they have different fluorescence lifetimes.

The successful co-application of these probes would enable researchers to dissect the intricate spatiotemporal relationships between calcium signals at the cell periphery and those in the cell interior with high precision.

Potential for Further Modifications to Optimize Specificity and Signal-to-Noise Ratio

While Fura-FFP18 is designed for membrane targeting, its performance could be further enhanced through chemical modifications aimed at improving its specificity and the signal-to-noise ratio (SNR) of its fluorescence output.

Strategies for improving specificity and membrane targeting include:

Altering the Lipophilic Tail: The current design relies on a lipophilic tail for membrane insertion. Modifying the length, saturation, or branching of this tail could fine-tune its membrane affinity and potentially target it to specific membrane microdomains, such as lipid rafts or the inner versus outer leaflet of the plasma membrane.

Covalent Labeling Strategies: Incorporating a reactive group into the Fura-FFP18 structure that could form a covalent bond with specific membrane proteins or lipids would provide more permanent and specific localization, reducing issues of dye redistribution or internalization.

To enhance the signal-to-noise ratio, modifications could focus on:

Fluorophore Optimization: The core Fura-2 fluorophore could be chemically altered to increase its quantum yield (brightness) or photostability. This would allow for the use of lower, less phototoxic excitation light levels while maintaining a strong signal.

Modulating Calcium Affinity: The calcium-binding moiety of Fura-FFP18, derived from BAPTA, has a specific dissociation constant (Kd). pnas.org Synthesizing variants with a range of Kd values would allow researchers to select an indicator best suited for the expected calcium concentrations in their experimental system, thereby optimizing the dynamic range and sensitivity of the measurement.

Reducing Background Fluorescence: Optimizing imaging hardware, such as using high-quality filters to block stray excitation light, can significantly improve SNR. nih.gov

These chemical and methodological refinements would lead to a new generation of membrane-targeted probes with superior performance for detecting subtle, localized calcium fluctuations.

Addressing Limitations in Dye Loading and Calibration for Diverse Cell Types

A persistent challenge in the use of synthetic indicators loaded as acetoxymethyl (AM) esters, including Fura-FFP18, is achieving consistent and reliable loading and calibration across different cell types.

Key challenges in dye loading include:

Variable Esterase Activity: The conversion of the membrane-permeant Fura-FFP18 AM ester to its active, calcium-sensitive form depends on the activity of intracellular esterases. This activity can vary significantly between cell types (e.g., primary neurons vs. cultured cell lines), leading to incomplete de-esterification and the presence of calcium-insensitive dye. scispace.com

Compartmentalization: Incomplete hydrolysis can result in the lipophilic AM ester form being sequestered into intracellular organelles like the endoplasmic reticulum or mitochondria, leading to artifacts and a reduction in the cytosolic/membrane signal. scispace.com This may be a more pronounced issue for an amphipathic indicator like Fura-FFP18.

Dye Extrusion: Many cell types actively pump out organic anions, and the de-esterified form of Fura-FFP18 can be subject to this extrusion, causing signal loss over the course of an experiment.

Strategies to address these loading issues are summarized in the table below:

| Challenge | Mitigation Strategy | Rationale |

| Low Esterase Activity | Increase incubation time or temperature (with caution). | Allows more time for enzymatic conversion of the AM ester. |

| Compartmentalization | Decrease loading temperature (e.g., room temp. vs. 37°C); use dispersing agents like Pluronic F-127. | Reduces metabolic activity and sequestration into organelles. Pluronic F-127 aids in solubilizing the AM ester in the loading buffer. aatbio.com |

| Dye Extrusion | Add organic anion transporter inhibitors (e.g., probenecid). | Blocks the pumps responsible for removing the active dye from the cytosol. aatbio.com |

Calibration of a membrane-associated indicator like Fura-FFP18 presents its own unique difficulties:

Standard calibration procedures often involve permeabilizing the cell membrane to expose the dye to solutions of known calcium concentrations. However, for a membrane-bound dye, this process might dislodge the indicator or alter its local environment, affecting its fluorescent properties. In situ calibration of Fura-FFP18 requires careful consideration, with studies suggesting that performing calibrations in solutions containing detergents like Triton X-100 can help mimic the intracellular environment and provide more accurate calibration constants (Rmin, Rmax, and Kd) for the membrane-associated form of the dye. pnas.orgthermofisher.com The development of standardized, cell-type-specific protocols for both loading and calibration is crucial for ensuring the accuracy and reproducibility of data obtained with Fura-FFP18.

Q & A

Q. How should researchers interpret conflicting results in Fura-FFP18’s pharmacokinetic profiles between rodent and primate models?

- Methodological Answer : Conduct allometric scaling to adjust for metabolic rate differences. Compare cytochrome P450 isoform expression across species via qPCR. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses. Publish species-specific datasets to guide translational research .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.